molecular formula C15H14Cl2N2O3 B1677824 Oxadiargyl CAS No. 39807-15-3

Oxadiargyl

Cat. No. B1677824
CAS RN: 39807-15-3
M. Wt: 341.2 g/mol
InChI Key: DVOODWOZJVJKQR-UHFFFAOYSA-N
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Description

Oxadiargyl is a compound with the molecular formula C15H14Cl2N2O3 . It is mainly used as a selective contact herbicide for soil treatment in rice transplanting fields .


Molecular Structure Analysis

Oxadiargyl has a complex molecular structure. Its IUPAC name is 5-tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-oxadiazol-2-one . The compound’s molecular weight is 341.2 g/mol . The crystal structure of Oxadiargyl has been studied and reported in the literature .


Chemical Reactions Analysis

Oxadiargyl is known to degrade rapidly in paddy soil with half-lives (t1/2) of 4.5–7.6 days . This indicates that it undergoes chemical reactions in the environment, leading to its breakdown. The specific chemical reactions that Oxadiargyl undergoes are not detailed in the search results, but they likely involve interactions with soil components and environmental factors.


Physical And Chemical Properties Analysis

Oxadiargyl is a member of the 1,3,4-oxadiazol-2(3H)-one family . Compounds in this family are generally recognized for their stability, forming aromatic compounds. They are generally colorless, crystalline substances with a low melting point and are almost non-polar .

Scientific Research Applications

Effects on Direct-Seeded Rice and Weeds under Different Conditions

Oxadiargyl has been studied for its selectivity and effects in direct-seeded rice under aerobic and anaerobic conditions. The herbicide shows greater activity under anaerobic conditions, beneficial for managing weeds like Echinochloa crus-galli in rice production, especially in Mediterranean agriculture (Gitsopoulos & Froud-Williams, 2004).

Residue and Environmental Impact

Research has developed methods for monitoring oxadiargyl's dissipation dynamics and final residues in paddy fields, emphasizing the importance of understanding its behavior in agricultural environments to mitigate any potential negative impacts (Deng et al., 2018).

Weed Control Efficacy in Dry-Seeded Rice

A study in Bangladesh evaluated oxadiargyl's efficacy and phytotoxicity, showing it effectively controlled specific weeds in dry-seeded rice systems, improving yield with higher application rates, although phytotoxicity concerns were noted (Ahmed & Chauhan, 2015).

Method for Determining Residues in Environmental and Food Samples

A method using gas chromatography has been developed for determining oxadiargyl residues in various samples, including environmental and food contexts, which is crucial for assessing its presence and potential impact on ecosystems and human health (Shi et al., 2010).

Interaction with Plant Proteins

Research indicates oxadiargyl's potential to interact with essential plant proteins, such as phytocystatins, affecting their structure and function, which could have implications for crop yield and resistance to pests or diseases (Ahmed et al., 2017).

Encapsulation for Weed Management

Studies on encapsulating oxadiargyl for season-long weed management in rice show promising results for improving application effectiveness and environmental safety, highlighting the potential for innovative formulations to enhance its use in agriculture (Bommayasamy & Chinnamuthu, 2021).

Future Directions

The European Food Safety Authority (EFSA) has reviewed the Maximum Residue Levels (MRLs) currently established at the European level for the pesticide active substance Oxadiargyl . This suggests that regulatory bodies are actively monitoring the use of Oxadiargyl and may adjust guidelines based on new research findings .

properties

IUPAC Name

5-tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3/c1-5-6-21-12-8-11(9(16)7-10(12)17)19-14(20)22-13(18-19)15(2,3)4/h1,7-8H,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOODWOZJVJKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)O1)C2=CC(=C(C=C2Cl)Cl)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058085
Record name Oxadiargyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxadiargyl

CAS RN

39807-15-3
Record name Oxadiargyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39807-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxadiargyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039807153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxadiargyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[2,4-dichloro-5-(2-propynyloxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OXADIARGYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F33159G4WG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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